6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide
Overview
Description
6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is a quinoline derivative known for its significant biological and pharmacological properties. Quinoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of antibacterial, antiviral, and anticancer research
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer potential and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and subsequent amide formation . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are employed to optimize the synthesis process . These methods not only enhance the efficiency of the reaction but also minimize the environmental impact by reducing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-hydroxyquinoline-3-carboxylic acid: Shares a similar quinoline core but lacks the cyclopropyl and amide groups.
N-cyclopropyl-4-hydroxyquinoline-3-carboxamide: Similar structure but without the chlorine atom at the 6-position.
Uniqueness
6-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. The presence of the chlorine atom and the cyclopropyl group significantly influences its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-7-1-4-11-9(5-7)12(17)10(6-15-11)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKUKFDQQQIPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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